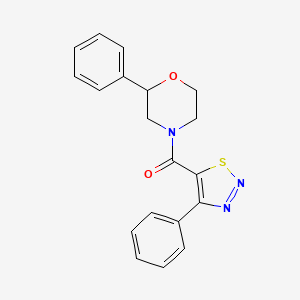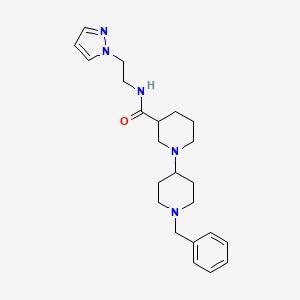
(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone: is a complex organic compound that features a morpholine ring and a thiadiazole ring. The compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiadiazole rings in its structure suggests that it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone typically involves the formation of the thiadiazole ring followed by the introduction of the morpholine moiety. One common method involves the reaction of phenylhydrazine with carbon disulfide and an appropriate aldehyde to form the thiadiazole ring. This intermediate is then reacted with morpholine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiadiazole rings can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology: The compound has shown potential as an antimicrobial and anticancer agent. Its ability to disrupt DNA replication and inhibit bacterial and cancer cell growth makes it a valuable candidate for further biological studies .
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity suggest that it may be useful in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes involved in DNA replication, leading to the disruption of cellular processes in both bacterial and cancer cells. Additionally, it may interact with other cellular components, such as proteins and lipids, to exert its effects .
Comparaison Avec Des Composés Similaires
Thidiazuron (N-phenyl-1,2,3-thiadiazol-5-yl urea): A well-known plant growth regulator and inhibitor of cytokinin oxidase/dehydrogenase.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Uniqueness: (2-Phenylmorpholin-4-yl)(4-phenyl-1,2,3-thiadiazol-5-yl)methanone is unique due to the presence of both morpholine and thiadiazole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(2-phenylmorpholin-4-yl)-(4-phenylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(18-17(20-21-25-18)15-9-5-2-6-10-15)22-11-12-24-16(13-22)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNHLIGKRLTSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(N=NS2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-chloro-2-methylphenyl)[1-(3,4,5-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B5989674.png)
![N-({N'-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)FURAN-2-CARBOXAMIDE](/img/structure/B5989681.png)
![methyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5989684.png)
![1-Morpholin-4-yl-3-[3-(1,2-oxazolidin-2-ylmethyl)phenoxy]propan-2-ol](/img/structure/B5989689.png)
![7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5989694.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5989701.png)
![[1-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5989704.png)

![4-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}morpholine](/img/structure/B5989741.png)
![1-[(4-bromophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B5989759.png)
![N-(2-pyridinylmethyl)-4-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5989761.png)
![3-{[cyclohexyl(methyl)amino]methyl}-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B5989772.png)
![N-(4-fluorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5989775.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N-methyl-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5989777.png)
